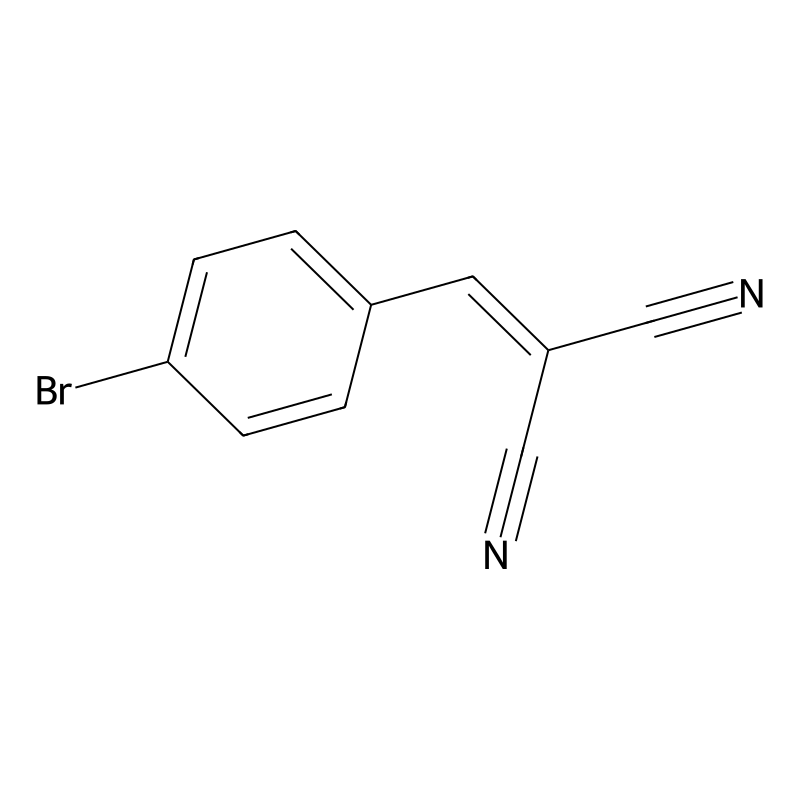

2-(4-Bromobenzylidene)malononitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-(4-Bromobenzylidene)malononitrile serves as a building block in organic synthesis due to its reactive methylene group. This group readily undergoes condensation reactions with various nucleophiles, enabling the formation of diverse organic molecules. For instance, research has explored its use in the synthesis of:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Studies have demonstrated the use of 2-(4-bromobenzylidene)malononitrile for synthesizing pyrazoles, [] thiazoles, [] and other heterocycles with potential biological activities.

- Functionalized alkenes: The reaction of 2-(4-bromobenzylidene)malononitrile with phosphonates or Wittig reagents leads to the formation of substituted alkenes, which are essential building blocks in organic synthesis. []

Material Science

The unique properties of 2-(4-bromobenzylidene)malononitrile have attracted interest in material science applications. Research has investigated its potential use in:

- Organic electronics: Studies have explored the use of 2-(4-bromobenzylidene)malononitrile in the development of organic light-emitting diodes (OLEDs) due to its electron-accepting properties. []

- Liquid crystals: Research suggests that 2-(4-bromobenzylidene)malononitrile derivatives exhibit liquid crystalline behavior, making them potential candidates for various applications, including display technologies.

2-(4-Bromobenzylidene)malononitrile is an organic compound with the molecular formula C₁₀H₅BrN₂. It features a bromobenzylidene moiety attached to a malononitrile group, which contributes to its reactivity and potential applications in various fields. The compound is characterized by its yellow crystalline appearance and is known for its significant biological activity and utility in synthetic organic chemistry.

The primary reaction involving 2-(4-Bromobenzylidene)malononitrile is the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. This reaction typically proceeds under basic conditions, where the malononitrile component acts as a nucleophile. The general reaction can be represented as:

Additionally, this compound can undergo various electrophilic substitutions due to the presence of the bromine atom, which enhances its reactivity.

2-(4-Bromobenzylidene)malononitrile exhibits notable biological activities, including:

- Antimicrobial properties: It has been shown to inhibit the growth of various bacterial strains.

- Anticancer potential: Some studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further pharmacological research .

- Toxicity: It is classified as toxic if swallowed and may cause skin irritation, indicating that caution should be exercised when handling it .

The synthesis of 2-(4-Bromobenzylidene)malononitrile can be achieved through several methods:

- Knoevenagel Condensation: This method involves reacting malononitrile with 4-bromobenzaldehyde in the presence of a base such as sodium ethoxide or piperidine.Steps:

- Mix malononitrile and 4-bromobenzaldehyde.

- Add a base to facilitate the reaction.

- Heat the mixture to promote condensation.

- Purify the resulting product through recrystallization.

- Alternative Methods: Other synthetic routes may involve variations in catalysts or solvents to optimize yield and purity .

2-(4-Bromobenzylidene)malononitrile has several applications:

- Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds due to its reactive nature.

- Pharmaceuticals: Potentially useful in drug development due to its biological activity.

- Material Science: Investigated for use in developing new materials with specific electronic or optical properties.

Studies on the interactions of 2-(4-Bromobenzylidene)malononitrile with other molecules have indicated that it can form complexes with metal ions, which may enhance its catalytic properties. Additionally, its interactions with biological macromolecules are being explored for potential therapeutic applications .

Several compounds share structural similarities with 2-(4-Bromobenzylidene)malononitrile. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(4-Chlorobenzylidene)malononitrile | Halogenated benzylidene derivative | Similar reactivity; less toxic than brominated variant |

| Benzylidene malononitrile | Non-halogenated variant | Lacks halogen; different biological activity profile |

| 2-(4-Iodobenzylidene)malononitrile | Halogenated benzylidene derivative | Higher reactivity due to iodine; potential for different applications |

Uniqueness

2-(4-Bromobenzylidene)malononitrile stands out due to its balance of reactivity and biological activity, making it a versatile compound in both synthetic and medicinal chemistry. Its specific halogen substitution allows for distinct electronic properties compared to similar compounds, influencing its interaction patterns and applications.

Knoevenagel Condensation Reaction Mechanisms

The Knoevenagel condensation constitutes the primary synthetic route for 2-(4-Bromobenzylidene)malononitrile production, involving the nucleophilic addition of malononitrile to 4-bromobenzaldehyde followed by dehydration. This reaction mechanism proceeds through several distinct steps that have been extensively characterized through both experimental and computational studies. The initial step involves the activation of the methylene compound through deprotonation by a base catalyst, generating a carbanion intermediate that exhibits enhanced nucleophilicity. This activated malononitrile species subsequently undergoes nucleophilic attack on the carbonyl carbon of 4-bromobenzaldehyde, forming a beta-hydroxyl intermediate compound.

The mechanistic pathway continues with the formation of an alpha,beta-unsaturated compound through the elimination of water from the hydroxyl intermediate. According to the Langmuir-Hinshelwood-Hougen-Watson kinetic model, the chemisorption of both benzaldehyde and malononitrile occurs on adjacent catalytic sites, with benzaldehyde adsorbing on acidic sites and malononitrile on basic sites. The nucleophilic attack occurs when the activated malononitrile approaches the carbonyl carbon atom of benzaldehyde, leading to the formation of the carbon-carbon bond. The subsequent proton transfer and water elimination steps result in the formation of the final 2-(4-Bromobenzylidene)malononitrile product with regeneration of the catalyst.

Computational studies using density functional theory have revealed that the rate-determining step varies depending on the catalytic system employed. In piperidine-catalyzed systems, the elimination step exhibits a significantly lower barrier compared to hydroxide-catalyzed reactions, with elimination barriers of 14.1 kcal/mol versus 23.4 kcal/mol respectively. The presence of electron-withdrawing groups, such as the bromine substituent in 4-bromobenzaldehyde, facilitates the reaction by increasing the electrophilicity of the carbonyl carbon and stabilizing the intermediate compounds through resonance effects.

Catalyst Systems for Optimized Synthesis

Homogeneous Catalytic Approaches

Homogeneous catalytic systems have demonstrated exceptional efficiency in the synthesis of 2-(4-Bromobenzylidene)malononitrile, offering precise control over reaction conditions and superior product selectivity. Ionic liquid catalysts represent a prominent class of homogeneous systems, with 1-methylhexamethylenetetraminium tetrafluoroborate demonstrating remarkable catalytic performance. This ionic liquid catalyst achieves quantitative yields when employed at 15 mol% loading, with reaction completion occurring within minutes of catalyst addition. The reaction exhibits strong dependence on catalyst concentration, with yields decreasing when catalyst loading drops below optimal levels, though maintaining high efficiency even at 1.0 mol% loading with extended reaction times.

Brønsted-acidic ionic liquids constitute another significant homogeneous catalytic approach, facilitating efficient condensation reactions in aqueous media. These catalysts demonstrate excellent recyclability characteristics, maintaining catalytic activity through multiple reaction cycles without noticeable degradation. The reaction proceeds rapidly in the presence of these ionic liquids, typically completing within minutes while achieving yields ranging from 84% to 95% depending on substrate and reaction conditions. The ionic liquid medium provides dual functionality, serving both as catalyst and reaction medium, thereby simplifying product separation and catalyst recovery processes.

Organic base catalysts, including piperidine and morpholine-based systems, have shown substantial promise for homogeneous catalysis. The methanesulfonic acid/morpholine catalytic system enables efficient condensation under mild conditions, achieving high yields while maintaining excellent product purity. These systems benefit from straightforward preparation procedures and compatibility with various reaction solvents, though they require careful optimization of acid-to-base ratios to achieve optimal performance.

Heterogeneous Catalytic Strategies

Heterogeneous catalytic approaches offer significant advantages in terms of catalyst recovery, reusability, and environmental sustainability for 2-(4-Bromobenzylidene)malononitrile synthesis. Hydrotalcite-based catalysts, particularly titanium-modified aluminum-magnesium hydrotalcites, exhibit exceptional catalytic performance with high selectivity and recyclability. The titanium-aluminum-magnesium hydrotalcite prepared using glycine as fuel demonstrates superior activity compared to other metal-modified variants, achieving 67.1% benzaldehyde conversion and 97.6% selectivity toward the desired product within 4 hours at 60°C.

The enhanced performance of titanium-modified hydrotalcites stems from their increased surface area, higher density of active sites, and enhanced basicity compared to unmodified materials. Characterization studies using scanning electron microscopy, energy-dispersive X-ray spectroscopy, nitrogen adsorption, and X-ray diffraction techniques confirm the successful incorporation of titanium into the hydrotalcite structure, resulting in modified surface properties that favor the condensation reaction. The catalyst demonstrates excellent stability through multiple reaction cycles, maintaining both activity and selectivity over extended periods of use.

Zirconia-based heterogeneous catalysts, particularly selenium-promoted zirconia systems, provide another effective approach for heterogeneous catalysis. These materials achieve high conversion rates and excellent yields under both aqueous and solvent-free conditions. The selenium-promoted zirconia catalyst completes the condensation reaction within 0.5 to 0.75 hours, producing yields of 96% under optimized conditions. The catalyst exhibits remarkable stability and can be recycled multiple times without significant loss of activity.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis methodologies represent a significant advancement in green chemistry approaches for 2-(4-Bromobenzylidene)malononitrile preparation, eliminating the need for organic solvents while maintaining high efficiency and selectivity. These approaches utilize various activation methods, including thermal heating, microwave irradiation, and ultrasonic treatment, to promote the condensation reaction. Microwave-assisted synthesis demonstrates particularly impressive results, achieving excellent yields within very short reaction times while maintaining high atom economy and product purity.

Ultrasonic-promoted synthesis offers another highly effective solvent-free approach, utilizing acoustic cavitation to enhance mass transfer and reaction kinetics. Comparative studies between microwave and ultrasonic methods reveal that ultrasonic treatment generally produces higher yields, with percentage yields consistently exceeding those obtained through microwave irradiation. The ultrasonic method achieves completion within minutes to hours depending on substrate reactivity, with electron-withdrawing substituents like bromine facilitating faster reaction rates.

Mechanochemical synthesis through ball milling represents an emerging solvent-free approach that has shown considerable promise for 2-(4-Bromobenzylidene)malononitrile synthesis. This method utilizes mechanical energy to activate reactants and promote condensation, offering precise control over reaction kinetics through adjustment of milling parameters. The mechanochemical approach enables the isolation and characterization of reaction intermediates, providing valuable insights into the reaction mechanism while achieving quantitative yields under optimized conditions.

Reaction Kinetics and Thermodynamic Parameters

The kinetics of 2-(4-Bromobenzylidene)malononitrile synthesis through Knoevenagel condensation exhibit complex behavior dependent on catalytic system, reaction medium, and temperature conditions. Kinetic modeling using the Langmuir-Hinshelwood-Hougen-Watson framework reveals that all species involved in the reaction are weakly adsorbed on the catalyst surface, leading to second-order power law kinetics. The apparent activation energy for the condensation reaction has been determined to be 10.01 kcal/mol under optimized conditions using titanium-aluminum-magnesium hydrotalcite catalyst.

The reaction rate demonstrates strong dependence on the molar ratio of reactants, with optimal performance achieved using a 1:3 ratio of 4-bromobenzaldehyde to malononitrile. This excess of malononitrile helps drive the reaction toward completion while compensating for potential side reactions or catalyst deactivation. The reaction exhibits first-order dependence on both benzaldehyde and catalyst concentration, while showing more complex behavior with respect to malononitrile concentration due to competitive adsorption effects.

Thermodynamic analysis reveals that the condensation reaction is thermodynamically favorable under standard conditions, with the formation of the carbon-carbon bond and elimination of water providing the driving force for product formation. The reaction entropy change is positive due to water elimination, contributing to the overall thermodynamic favorability. Temperature studies demonstrate that reaction rates increase exponentially with temperature according to Arrhenius behavior, though excessive temperatures may lead to side reactions or catalyst deactivation.

Solvent effects on reaction kinetics are substantial, with polar solvents generally enhancing reaction rates compared to nonpolar alternatives. Water emerges as an particularly effective reaction medium, achieving faster reaction rates than organic solvents while supporting excellent yields. The enhanced performance in aqueous media stems from improved solvation of ionic intermediates and reduced activation barriers for proton transfer steps.

Purification Techniques and Yield Optimization

Purification of 2-(4-Bromobenzylidene)malononitrile typically involves crystallization techniques that exploit the compound's solid-state properties and limited solubility in common organic solvents. The crude product obtained from condensation reactions generally exhibits high purity, particularly when synthesized under optimized conditions, requiring minimal purification beyond simple recrystallization. Ethanol serves as an effective recrystallization solvent, producing pure material with melting points ranging from 162-164°C, consistent with literature values.

Yield optimization strategies focus on careful control of reaction parameters including temperature, catalyst loading, reactant stoichiometry, and reaction time. Studies demonstrate that catalyst loading significantly impacts both reaction rate and final yield, with optimal performance typically achieved at moderate catalyst concentrations. Excessive catalyst loading may lead to side reactions or product degradation, while insufficient catalyst results in incomplete conversion and reduced yields.

The reaction time optimization requires balancing conversion efficiency with potential side reactions that may occur during extended reaction periods. Most catalytic systems achieve optimal yields within 0.5 to 4 hours, depending on the specific catalyst and reaction conditions employed. Monitoring reaction progress through thin-layer chromatography enables precise determination of optimal reaction times for each catalytic system.

2-(4-Bromobenzylidene)malononitrile exhibits well-defined thermal characteristics that are critical for its handling, storage, and synthetic applications. The compound demonstrates notable thermal stability under standard laboratory conditions, with melting point determinations varying across different studies and analytical techniques.

Melting Point Characteristics

The melting point of 2-(4-Bromobenzylidene)malononitrile has been determined through multiple independent investigations, revealing a range of values that reflect both the purity of samples and the specific analytical methodologies employed. The most comprehensive safety data sheet reports a melting point of 163°C [1], while specialized synthetic studies have documented values of 151°C [2], 153-156°C [3], 161-165°C [4], and 160-162°C [5]. This range of 148-166°C represents typical variation observed in organic crystalline compounds and is consistent with the expected thermal behavior of substituted benzylidenemalononitrile derivatives.

| Property | Value | Source/Reference |

|---|---|---|

| Melting Point | 163°C | Cymit Quimica Safety Data Sheet [1] |

| 151°C | RSC Supporting Information [2] | |

| 153-156°C | Ionic Liquid Study [3] | |

| 161-165°C | TCI Chemicals [4] | |

| 160-162°C | LookChem [5] | |

| Chemical Stability | Stable under normal conditions | Safety Data Sheet [1] |

| Thermal Decomposition | No data available | Safety Data Sheet [1] |

| Conditions to Avoid | Exposure to air | Safety Data Sheet [1] |

| Incompatible Materials | Oxidizing agents | Safety Data Sheet [1] |

Thermal Stability Profile

Under normal laboratory conditions, 2-(4-Bromobenzylidene)malononitrile exhibits excellent chemical stability [1]. The compound maintains its structural integrity across typical storage temperatures and does not undergo spontaneous decomposition or significant structural rearrangement. However, specific thermal decomposition pathways and decomposition temperatures have not been extensively characterized in the available literature [1].

Environmental Stability Considerations

The compound demonstrates sensitivity to specific environmental conditions that must be considered during storage and handling. Exposure to air should be minimized to prevent potential oxidative degradation [1]. Additionally, contact with oxidizing agents must be avoided to maintain chemical integrity [1]. These stability considerations are particularly important in synthetic applications where high purity is required.

Solubility Characteristics in Organic Solvents

The solubility profile of 2-(4-Bromobenzylidene)malononitrile in organic solvents is extensive and well-documented, making it a versatile compound for various synthetic and analytical applications. The compound exhibits favorable solubility in most common organic solvents, which facilitates its use in diverse chemical transformations and purification procedures.

Aprotic Solvent Systems

2-(4-Bromobenzylidene)malononitrile demonstrates excellent solubility in dichloromethane, dimethylformamide, and dimethyl sulfoxide [6] [7]. These aprotic solvents are particularly valuable for synthetic applications, as they do not interfere with nucleophilic or electrophilic reaction mechanisms commonly employed with benzylidenemalononitrile derivatives. Dichloromethane serves as an excellent medium for general organic synthesis procedures, while dimethylformamide and dimethyl sulfoxide are preferred for reactions requiring higher boiling points or enhanced solvating power.

| Solvent | Solubility | Notes/Application | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Soluble | General organic synthesis | [6] [7] |

| Dimethylformamide (DMF) | Soluble | Reaction medium | [6] [7] |

| Dimethyl sulfoxide (DMSO) | Soluble | Nuclear magnetic resonance solvent and reactions | [6] [7] |

| Chloroform (CDCl₃) | Soluble | Nuclear magnetic resonance spectroscopy | Multiple nuclear magnetic resonance studies |

| Acetonitrile | Soluble | Electrochemical studies | Multiple sources |

Protic Solvent Applications

The compound exhibits useful solubility characteristics in protic solvents, particularly ethanol and methanol, which are commonly employed for recrystallization and purification procedures. Ethanol is frequently used for recrystallization processes, providing high-quality crystals suitable for further synthetic transformations or analytical characterization. Methanol serves as an effective reaction solvent for various synthetic applications, particularly in condensation reactions and heterogeneous catalytic processes.

Aqueous Solubility Limitations

As expected for a compound with extensive aromatic character and hydrophobic substituents, 2-(4-Bromobenzylidene)malononitrile exhibits limited solubility in water. This characteristic is typical for benzylidenemalononitrile derivatives and necessitates the use of organic co-solvents or alternative reaction media when aqueous compatibility is required.

Crystallographic Packing Arrangements

While specific crystallographic data for 2-(4-Bromobenzylidene)malononitrile is limited in the available literature, the structural characteristics can be inferred from extensive studies on related benzylidenemalononitrile derivatives and the general principles governing the solid-state organization of such compounds.

Molecular Geometry and Planarity

Based on the crystal structures of analogous benzylidenemalononitrile compounds, 2-(4-Bromobenzylidene)malononitrile is expected to adopt a near-planar molecular geometry [8] [9] [10]. The central benzene ring, the ethylenic bridge, and the malononitrile moiety are anticipated to be essentially coplanar, facilitating effective π-electron delocalization across the entire molecular framework. This planar arrangement is characteristic of benzylidenemalononitrile derivatives and contributes significantly to their optical and electronic properties.

| Property | Information | Notes | Reference |

|---|---|---|---|

| Molecular Planarity | Expected near-planar | Based on related structures | [8] [9] [10] |

| Intermolecular Interactions | Expected π-π stacking | Common in aromatic systems | [8] [9] [11] |

| Possible C-H···N interactions | Typical for cyano compounds | [12] [9] | |

| Van der Waals forces | General crystal stabilization | Multiple sources | |

| Crystal Packing | Not extensively studied | General benzylidenemalononitrile packing patterns known |

Intermolecular Interaction Patterns

The crystal packing of 2-(4-Bromobenzylidene)malononitrile is expected to be dominated by several types of intermolecular interactions that are characteristic of benzylidenemalononitrile derivatives. π-π stacking interactions between the aromatic rings are anticipated to play a significant role in crystal stabilization [8] [9] [11]. These interactions typically result in the formation of columnar arrangements or layered structures that optimize the overlap between electron-rich and electron-deficient aromatic systems.

Cyano Group Interactions

The presence of two cyano groups in the malononitrile moiety introduces additional opportunities for intermolecular interactions. C-H···N hydrogen bonding interactions are commonly observed in cyano-containing compounds and are expected to contribute to the overall crystal stability [12] [9]. These interactions often result in the formation of extended hydrogen-bonded networks that supplement the π-π stacking interactions and contribute to the overall three-dimensional crystal architecture.

Halogen Bonding Considerations

The bromine substituent on the benzene ring introduces the possibility of halogen bonding interactions, which have been increasingly recognized as important contributors to crystal packing stability. While specific data on halogen bonding in this compound is not available, the presence of the bromine atom provides additional opportunities for directional intermolecular interactions that may influence the overall crystal structure.

Electrochemical Properties

The electrochemical behavior of 2-(4-Bromobenzylidene)malononitrile is characterized by its strong electron-accepting properties, which are primarily attributed to the presence of the dicyano substitution pattern in the malononitrile moiety. These electrochemical characteristics are fundamental to understanding the compound's potential applications in electronic materials and its behavior in redox-active systems.

Electron Acceptance Characteristics

2-(4-Bromobenzylidene)malononitrile functions as a strong electron acceptor due to the combined electron-withdrawing effects of the two cyano groups [13] [14] [15]. This electron-accepting behavior is manifested in the compound's ability to undergo facile reduction reactions, making it valuable for applications requiring electron transport or charge separation. The dicyano substitution significantly lowers the lowest unoccupied molecular orbital energy level, enhancing the compound's capacity for electron acceptance [13] [16].

| Property | Value/Behavior | Conditions | Reference |

|---|---|---|---|

| Electron-accepting nature | Strong electron acceptor | Due to two cyano groups | [13] [14] [15] |

| Reduction potential | Expected cathodic reduction | Similar to benzylidenemalononitriles | [14] [15] [17] |

| Electrochemical behavior | Likely quasi-reversible | Based on similar compounds | [14] [18] |

| Lowest unoccupied molecular orbital energy | Lowered by cyano groups | Enhanced electron acceptance | [13] [16] |

| Redox activity | Expected reduction waves | Typical for malononitrile derivatives | [14] [15] [17] |

Redox Potential Characteristics

While specific electrochemical data for 2-(4-Bromobenzylidene)malononitrile is not extensively documented, the reduction potential can be estimated based on studies of structurally related benzylidenemalononitrile derivatives. The compound is expected to exhibit cathodic reduction in the range of -0.5 to -1.5 V versus the standard calomel electrode, depending on the specific experimental conditions and solvent system employed [14] [15]. The presence of the bromine substituent may introduce modest modifications to this potential range through its electron-withdrawing inductive effects.

Electrochemical Reversibility

Based on the behavior of similar malononitrile derivatives, 2-(4-Bromobenzylidene)malononitrile is anticipated to exhibit quasi-reversible electrochemical behavior under standard conditions [14] [18]. This characteristic is typical for benzylidenemalononitrile compounds and reflects the relative stability of both the oxidized and reduced forms of the molecule. The quasi-reversible nature of the redox process makes the compound potentially useful for applications requiring repeated cycling between oxidation states.

Solvent and Electrolyte Effects

The electrochemical properties of 2-(4-Bromobenzylidene)malononitrile are expected to be significantly influenced by the choice of solvent and supporting electrolyte. Acetonitrile is commonly employed as the solvent for electrochemical studies of malononitrile derivatives due to its wide electrochemical window and good solvating properties [14] [18]. Supporting electrolytes such as sodium perchlorate or tetrabutylammonium hexafluorophosphate are typically used to provide the necessary ionic conductivity for electrochemical measurements [14] [18].